NVS-ZP7-4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

NVS-ZP7-4 is a Zinc transporter SLC39A7 (ZIP7) inhibitor . It is the first reported chemical tool to probe the impact of modulating ER zinc levels and investigate ZIP7 as a novel druggable node in the Notch pathway . This compound increases ER zinc levels, suggesting functional modulation of ZIP7 .

Synthesis Analysis

This compound was identified as a novel chemical reagent targeting the zinc input protein ZIP7 . It accounts for the zinc surge from the apparatus to the cytoplasm . This compound has been identified as a novel chemical reagent that targets ZIP7, resulting in zinc accumulation in the ER .Molecular Structure Analysis

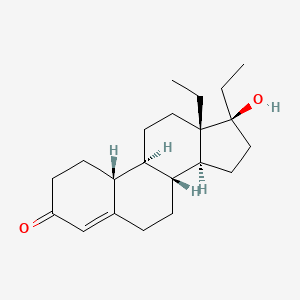

The molecular weight of this compound is 501.62 and its chemical formula is C28H28FN5OS .Chemical Reactions Analysis

This compound altered zinc in the ER, and an analog of the compound photoaffinity labeled ZIP7 in cells, suggesting a direct interaction between the compound and ZIP7 .Physical And Chemical Properties Analysis

This compound is a solid compound with a light yellow to yellow color .科学研究应用

肝细胞癌(HCC)治疗

NVS-ZP7-4 已被鉴定为一种靶向锌输入蛋白 ZIP7 的新型化学试剂 {svg_1}. 它抑制细胞活力,导致细胞周期停滞,诱导细胞凋亡,并抑制 HCC 细胞的增殖、迁移和侵袭 {svg_2}. 通过抑制 PI3K/AKT 信号通路活化,this compound 显示出作为 HCC 治疗靶点的潜力 {svg_3}.

肿瘤中细胞凋亡的诱导

ZIP7 失调与多种疾病相关,包括肿瘤。 This compound 通过靶向 ZIP7,可以诱导肿瘤细胞凋亡,为结直肠癌和宫颈癌等癌症提供潜在的治疗策略 {svg_4}.

Notch 信号通路抑制

This compound 是一种有效的 Notch 信号通路抑制剂。该通路在细胞分化和癌症发展中至关重要。 This compound 在 T-ALL 细胞系中诱导内质网(ER)应激和细胞凋亡,使其成为该领域研究的重要工具 {svg_5}.

锌稳态调节

该化合物是一种有效的 SLC39A7(ZIP7)锌转运蛋白的强效选择性抑制剂,它会增加内质网锌水平。 这种锌稳态的调节可能对治疗锌发挥调节作用的疾病具有意义 {svg_6}.

内质网锌水平的研究

This compound 用作一种化学工具来探究调节内质网锌水平的影响。 它有助于研究 ZIP7 作为 Notch 通路中一个新的可药靶点,这可能导致新的治疗方法 {svg_7}.

作用机制

Target of Action

NVS-ZP7-4 is a potent inhibitor that primarily targets the Zinc transporter SLC39A7 (ZIP7) . ZIP7 is a zinc input protein anchored in the ER/Golgi apparatus, which accounts for the zinc surge from the apparatus to the cytoplasm . Zinc is known as a co-effector of more than 300 enzymes and plays a vital role in the regulation of cellular function .

Mode of Action

This compound interacts with its target ZIP7, resulting in zinc accumulation in the endoplasmic reticulum (ER) . This interaction inhibits the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway , which is involved in cell survival and growth.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/AKT signaling pathway . By inhibiting the activation of this pathway, this compound can induce apoptosis and inhibit the proliferation, migration, and invasion of cells .

Pharmacokinetics

It’s known that this compound is a small molecule drug , which typically have good bioavailability due to their ability to cross cell membranes.

Result of Action

This compound has been found to inhibit cell viability, cause cell cycle arrest, induce apoptosis, and inhibit the proliferation, migration, and invasion of cells . In hepatocellular carcinoma (HCC), this compound has been shown to inhibit tumor growth in vivo .

属性

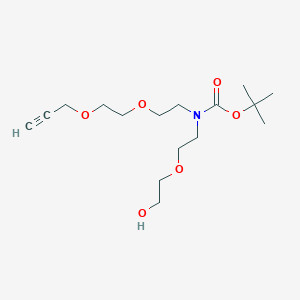

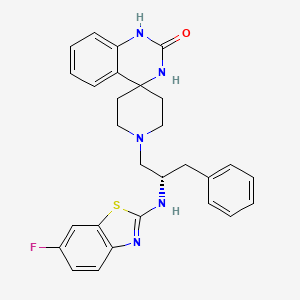

IUPAC Name |

1'-[(2S)-2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-3-phenylpropyl]spiro[1,3-dihydroquinazoline-4,4'-piperidine]-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28FN5OS/c29-20-10-11-24-25(17-20)36-27(32-24)30-21(16-19-6-2-1-3-7-19)18-34-14-12-28(13-15-34)22-8-4-5-9-23(22)31-26(35)33-28/h1-11,17,21H,12-16,18H2,(H,30,32)(H2,31,33,35)/t21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZOFDZMKSAUTHT-NRFANRHFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C3=CC=CC=C3NC(=O)N2)CC(CC4=CC=CC=C4)NC5=NC6=C(S5)C=C(C=C6)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC12C3=CC=CC=C3NC(=O)N2)C[C@H](CC4=CC=CC=C4)NC5=NC6=C(S5)C=C(C=C6)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28FN5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does NVS-ZP7-4 interact with its target and what are the downstream effects?

A: this compound is a potent and selective inhibitor of solute carrier family 39 member 7 (SLC39A7), a zinc channel located in the endoplasmic reticulum (ER) [, ]. Inhibiting SLC39A7 with this compound in PTCL cells leads to downregulation of CD30 cell surface expression []. This effect is likely due to impaired glycobiology in the ER, as evidenced by the accumulation of immature precursor CD30 and reduced mature CD30 levels [].

Q2: Why is CD30 downregulation important for treating PTCLs?

A: CD30 is a cell surface receptor highly expressed on PTCL cells and serves as the target for Brentuximab Vedotin (BV), an antibody-drug conjugate used in PTCL treatment []. BV delivers a cytotoxic agent specifically to CD30-positive cells. Therefore, downregulating CD30 with this compound could potentially decrease BV efficacy [].

Q3: Are there any studies investigating the combined effects of this compound and BV?

A: While research on the combined effect of this compound and BV is currently limited, the findings from the CRISPR screen suggest that combining these agents might not be an effective therapeutic strategy. Downregulating SLC39A7, the target of this compound, through gene knockout conferred resistance to BV []. This observation suggests that co-administering this compound with BV could potentially reduce BV's therapeutic efficacy. Further research is crucial to explore this interaction and determine the potential implications for PTCL treatment.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。